molecular formula C12H8F2O2 B7946042 o,o'-Biphenol, 4,4'-difluoro-

o,o'-Biphenol, 4,4'-difluoro-

Cat. No.: B7946042
M. Wt: 222.19 g/mol
InChI Key: PGTVKPNXXXWFMX-UHFFFAOYSA-N
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Description

o,o'-Biphenol, 4,4'-difluoro- (CAS RN: 388-69-2) is a fluorinated biphenyl derivative with the molecular formula C12H8F2O2 and an average mass of 222.190 Da . This compound serves as a valuable chemical intermediate in organic and medicinal chemistry research. Scientific investigations into novel Ca2+-sensitizers for heart failure research have utilized similar difluoro-biphenyl compounds, such as dfbp-o, which are structurally analogous to o,o'-Biphenol, 4,4'-difluoro- . These analogs function by targeting the cardiac troponin C (cTnC) complex, stabilizing its interaction with troponin I (cTnI), thereby increasing the calcium sensitivity of cardiac muscle and offering a potential mechanism for positive inotropic therapy . More broadly, the biphenyl structural motif is a foundational scaffold in chemical synthesis for creating compounds with significant pharmacological activity . Furthermore, substituted biphenols are widely employed in materials science, particularly in the synthesis of high-performance polymers and liquid crystals that require exceptional thermal stability . Researchers value this compound for developing new synthetic methodologies and exploring novel bioactive molecules or advanced materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-2-(5-fluoro-2-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTVKPNXXXWFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=C(C=CC(=C2)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is widely used to construct biphenyl systems. For example:

  • Reaction of 4-fluorophenylboronic acid with 2-fluoro-4-bromophenol in the presence of Pd(PPh3_3)4_4 and K2_2CO3_3 yields 4,4'-difluorobiphenol derivatives .

  • Typical conditions: THF/H2_2O solvent, 80–100°C, 12–24 hours.

Example Reaction Table

ReactantsCatalyst/LigandConditionsYield
4-Fluorophenylboronic acid + 2-Fluoro-4-bromophenolPd(OAc)2_2/SPhosTHF/H2_2O, 80°C72%

Ullmann Coupling

Copper-mediated coupling of aryl halides under basic conditions:

  • 4-Fluoro-2-iodophenol dimerizes in the presence of CuI and 1,10-phenanthroline to form the biphenyl skeleton .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the aromatic ring for SNAr reactions. Hydroxyl groups at ortho positions further direct substitution:

  • Fluorine Displacement : Treatment with strong nucleophiles (e.g., amines, alkoxides) replaces fluorine atoms. For instance, reaction with sodium methoxide in DMF at 120°C replaces para-fluorine with methoxy groups.

  • Regioselectivity : Fluorine at para positions is more reactive than ortho-hydroxyl groups due to resonance effects .

Oxidation to Quinones

4,4'-Difluorobiphenol undergoes oxidation to form difluoroquinone derivatives:

  • Using Ag2_2O or MnO2_2 in acetic acid at 60°C yields the corresponding quinone .

  • Fluorine substituents stabilize the oxidized form, enhancing electrochemical activity .

Reduction of Ketone Derivatives

Reduction of 4,4'-difluorobenzophenone (a related compound) with NaBH4_4 or LiAlH4_4 produces diols, though steric hindrance from fluorine slows reactivity .

Electrophilic Aromatic Substitution

Despite fluorine’s deactivating effect, hydroxyl groups at ortho positions direct electrophiles to specific positions:

  • Nitration : Nitration with HNO3_3/H2_2SO4_4 occurs at the meta position relative to hydroxyl groups .

  • Sulfonation : Concentrated H2_2SO4_4 introduces sulfonic acid groups at the para position to fluorine .

Reactivity Comparison Table

Reaction TypePosition of SubstitutionRate (Relative to Non-Fluorinated Analog)
NitrationMeta to -OH50% slower
SulfonationPara to -F30% slower

Coordination Chemistry

The hydroxyl and fluorine groups enable metal coordination:

  • Cu(II) Complexation : Forms stable complexes with Cu2+^{2+} in basic aqueous solutions, used in catalysis for oxidative coupling reactions .

  • Pd Catalysis : Acts as a ligand in Pd-catalyzed cross-couplings, enhancing reaction efficiency .

Polymerization

4,4'-Difluorobiphenol derivatives serve as monomers for high-performance polymers:

  • Polyetheretherketone (PEEK) : Condensation with 4,4'-difluorobenzophenone and hydroquinone under basic conditions produces PEEK, valued for thermal stability .

Polymerization Conditions

MonomersCatalystTemperatureSolvent
4,4'-Difluorobiphenol + 4,4'-DifluorobenzophenoneK2_2CO3_3300°CDiphenyl sulfone

Biological and Environmental Interactions

  • Estrogenic Activity : 4,4'-difluorobiphenol exhibits estrogenic effects via ERα/β binding, with EC50_{50} values of 0.8–1.2 μM .

  • Antiandrogenic Activity : Competes with dihydrotestosterone for AR binding (IC50_{50} ≈ 5 μM) .

Spectroscopic and Structural Insights

  • NMR Coupling : Long-range 19F^{19}\text{F}-19F^{19}\text{F} coupling (9J^9J) of 0.699 Hz indicates a dihedral angle of ~43–45° between phenyl rings .

  • X-ray Crystallography : Planar biphenyl structure with intramolecular hydrogen bonding between hydroxyl groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Molecular Interactions

o,o'-Biphenol (2,2'-dihydroxybiphenyl)
  • Structure : Hydroxyl groups at 2 and 2' positions.
  • Key Properties :
    • Intramolecular hydrogen bonding reduces solubility in polar solvents .
    • Lower melting point (≈180°C) compared to para-substituted analogs due to weaker intermolecular forces .
    • Terahertz (THz) absorption spectra reveal distinct vibrational modes linked to hydrogen-bonded phenyl ring oscillations .
4,4'-Biphenol (4,4'-dihydroxybiphenyl)
  • Structure : Hydroxyl groups at 4 and 4' positions.
  • Key Properties :
    • Strong intermolecular hydrogen bonding results in higher melting points (>300°C) and better solubility in aqueous bases .
    • Exhibits significant estrogenic activity (EC₅₀ ≈ 0.1 µM for ERβ activation) due to para-hydroxyl alignment .
4,4'-Difluorobiphenyl
  • Key Properties :
    • High thermal stability (decomposition >400°C) and hydrophobicity .
    • Used in electronic materials and liquid crystals due to its planar, rigid structure .

Fluorinated Biphenols: Impact of Fluorine Substitution

o,o'-Biphenol, 4,4'-difluoro-
  • Electronic Effects: Fluorine's electronegativity increases the acidity of ortho-hydroxyl groups (pKa ≈ 8–9) compared to non-fluorinated o,o'-biphenol (pKa ≈ 10) .
  • Hydrogen Bonding : Intramolecular H-bonding persists, but fluorine may sterically hinder intermolecular interactions, reducing crystallinity .
  • Applications: Potential use in high-performance polymers (e.g., fluorinated polyethers) and as a monomer for heat-resistant resins .
Octafluoro-4,4'-biphenyldiol (CAS 2200-70-6)
  • Structure : Fluorine at 2,2',3,3',5,5',6,6' positions; hydroxyls at 4,4'.
  • Key Properties: Extreme hydrophobicity (logPow ≈ 1.8) and chemical inertness . Limited biological activity due to steric shielding of hydroxyl groups by fluorine .
Bisphenol AF (4,4'-(hexafluoroisopropylidene)diphenol)
  • Structure: CF₃-bridged diphenol with hydroxyls at 4,4'.
  • Key Properties: High thermal stability (Tg ≈ 160°C) and low dielectric constant, making it ideal for fluoropolymer synthesis . Moderate estrogenic activity (EC₅₀ ≈ 1 µM), weaker than 4,4'-biphenol .

Thermal and Solubility Properties

Compound Melting Point (°C) Solubility (Polar Solvents) logPow
o,o'-Biphenol ~180 Low 2.5–3.0
4,4'-Biphenol >300 High (alkaline) 1.8–2.2
o,o'-Biphenol, 4,4'-F ~220 Moderate (DMF, DMSO) 3.0–3.5
Bisphenol AF ~160 Low (THF, acetone) 4.2–4.5

Notes:

  • Fluorination increases hydrophobicity (↑logPow) but reduces solubility in aqueous media .
  • Intramolecular H-bonding in o,o'-biphenol derivatives lowers melting points compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing o,o'-Biphenol, 4,4'-difluoro- derivatives, and how can reaction yields be maximized?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution reactions. For example, poly(aryl ether ketone)s containing biphenol units are synthesized by reacting 4,4'-biphenol with 4,4'-difluorobenzophenone under anhydrous conditions in polar aprotic solvents (e.g., NMP or DMSO) using potassium carbonate as a base. Optimizing stoichiometry (e.g., 50–70 mol% biphenol) and reaction temperature (typically 150–180°C) improves yield and selectivity . Parallel reactor systems with acid catalysts (e.g., H₂SO₄) can enhance dealkylation efficiency during biphenol purification .

Q. How can the crystallinity and thermal properties of o,o'-Biphenol, 4,4'-difluoro- derivatives be characterized?

  • Methodological Answer : Techniques include:

  • XRD : To confirm crystallinity, as demonstrated for 4,4-biphenol diglycidyl ether (DGEBP), which exhibits sharp diffraction peaks indicative of high crystallinity .
  • DSC/TGA : To analyze melting points (e.g., mp 82–84°C for sulfonyl chloride derivatives) and thermal stability .
  • Polarized Optical Microscopy (POM) : To observe liquid crystalline behavior in copolymers, where biphenol content (50–70 mol%) induces thermotropic phases .

Q. What spectroscopic methods are suitable for structural validation of fluorinated biphenyl derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at 4,4' positions) and monitor reaction progress. For example, biphenyl carboxylic acids show distinct aromatic proton splitting patterns .
  • FTIR : To identify functional groups (e.g., carbonyl stretches in benzophenone derivatives at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do fluorination patterns at the 4,4' positions influence the liquid crystalline behavior of biphenyl-based polymers?

  • Methodological Answer : Fluorine's electron-withdrawing nature enhances molecular rigidity and dipole interactions. Copolymers with 4,4'-difluorobenzophenone and biphenol exhibit thermotropic liquid crystallinity due to planar biphenyl cores. Varying biphenol content (50–70 mol%) alters phase transition temperatures, as observed via POM and DSC. Contradictions in phase behavior between studies may arise from differences in copolymer molecular weight or annealing conditions .

Q. What computational approaches can resolve contradictions in rotational barriers and torsional angles of fluorinated biphenyls?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model internal rotation barriers and compare with experimental data from gas-phase electron diffraction or X-ray crystallography. For 4,4'-difluorobiphenyl, computational studies reveal reduced torsional angles (e.g., ~30°) compared to non-fluorinated analogs, aligning with crystallographic data .

Q. How can fluorinated biphenyls be leveraged in drug design, and what are key considerations for bioactivity studies?

  • Methodological Answer : The 4,4'-difluoro substitution enhances metabolic stability and membrane permeability. For carboxylic acid derivatives (e.g., 4,4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid), in vitro assays should assess interactions with target enzymes (e.g., kinases) using fluorescence polarization or SPR. Contradictions in activity data may arise from varying substituent positions (e.g., 3-carboxylic vs. 4-sulfonyl groups), necessitating structure-activity relationship (SAR) studies .

Q. What strategies mitigate side reactions during functionalization of 4,4'-difluorobiphenyl precursors?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during sulfonation or carboxylation .
  • Low-Temperature Reactions : For electrophilic substitutions (e.g., nitration), maintain temperatures below 0°C to minimize defluorination .
  • Catalyst Screening : Pd/C or Ni catalysts in hydrogenation reactions reduce debromination in halogenated intermediates .

Data Contradiction Analysis

Q. Why do some studies report liquid crystallinity in biphenyl derivatives while others do not?

  • Resolution : Discrepancies arise from:

  • Molecular Weight : High-MW polymers (>20 kDa) favor ordered phases, while low-MW analogs (<10 kDa) lack sufficient chain alignment .
  • Annealing Conditions : Slow cooling rates (1–2°C/min) promote crystallization, whereas rapid quenching may trap amorphous domains .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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